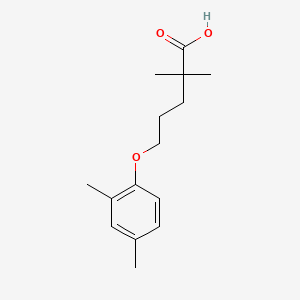

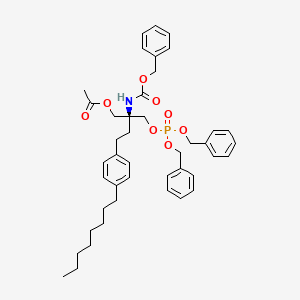

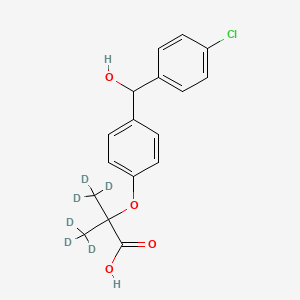

![molecular formula C13H8ClFN2S B563743 2-氯-4-(2-氟苯基)-6-甲基噻吩[2,3-d]嘧啶 CAS No. 99499-25-9](/img/structure/B563743.png)

2-氯-4-(2-氟苯基)-6-甲基噻吩[2,3-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been a subject of research. Various methods for the synthesis of pyrimidines are described . A method involving a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines has been reported . Another method involves solution-phase parallel synthesis and high throughput evaluation .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The presence of the pyrano [2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the NI site of the enzyme .Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For instance, 2-chloro-4,6-dimethylpyrimidine undergoes aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .科学研究应用

- Field : Pharmacology

- Application Summary : Pyrimidines have been found to display a range of pharmacological effects including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Methods of Application : The exact methods of application or experimental procedures were not detailed in the source .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

- Field : Virology

- Application Summary : Pyrimidine-derived indole ribonucleosides have been synthesized and tested for in vitro antiproliferative and antiviral activities .

- Methods of Application : The exact methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

Anti-Inflammatory Applications

Antiviral Applications

- Field : Biochemistry

- Application Summary : Pyrimidines have been found to display a range of pharmacological effects including antioxidants . The antioxidant effects of pyrimidines are attributed to their ability to neutralize harmful free radicals in the body .

- Methods of Application : The exact methods of application or experimental procedures were not detailed in the source .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .

- Field : Microbiology

- Application Summary : Pyrimidines have been found to display a range of pharmacological effects including antibacterial . The antibacterial effects of pyrimidines are attributed to their ability to inhibit the growth of harmful bacteria .

- Methods of Application : The exact methods of application or experimental procedures were not detailed in the source .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antibacterial effects .

Antioxidant Applications

Antibacterial Applications

- Field : Microbiology

- Application Summary : Pyrimidines have been found to display a range of pharmacological effects including anti-tuberculosis . The anti-tuberculosis effects of pyrimidines are attributed to their ability to inhibit the growth of Mycobacterium tuberculosis .

- Methods of Application : The exact methods of application or experimental procedures were not detailed in the source .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-tuberculosis effects .

- Field : Biochemistry

- Application Summary : Pyrimidines have been found to display a range of pharmacological effects including NF-κB and AP-1 inhibitors . The inhibitory effects of pyrimidines are attributed to their ability to inhibit both IL-2 and IL-8 levels .

- Methods of Application : The exact methods of application or experimental procedures were not detailed in the source .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent NF-κB and AP-1 inhibitory effects .

Anti-Tuberculosis Applications

NF-κB and AP-1 Inhibitor Applications

安全和危害

未来方向

Research in the field of pyrimidine derivatives is ongoing. Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents have been given . The efficacy of microwaves in the synthesis of heterocyclic compounds has been demonstrated . Further modifications are suggested to investigate how the chiral moiety influences kinase inhibition .

属性

IUPAC Name |

2-chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFN2S/c1-7-6-9-11(8-4-2-3-5-10(8)15)16-13(14)17-12(9)18-7/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDGMBWFNNEERV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=C(N=C2S1)Cl)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652515 |

Source

|

| Record name | 2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine | |

CAS RN |

99499-25-9 |

Source

|

| Record name | 2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

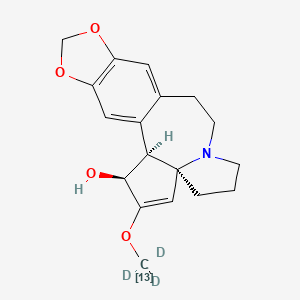

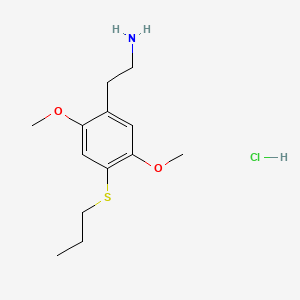

![2-[6-(2,6-dichloro-4-hydroxyanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetic acid](/img/structure/B563675.png)

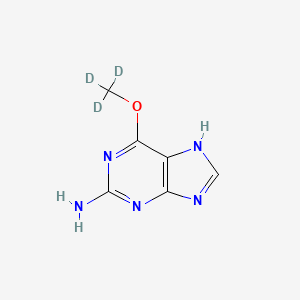

![Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc](/img/structure/B563680.png)